BenchChemオンラインストアへようこそ!

IDE-IN-2

Insulin-degrading enzyme IDE inhibition Potency assessment

IDE-IN-2 (CAS 49619-58-1) is a computationally predicted IDE inhibitor (C₁₃H₁₂O₃, MW 216.23). Unlike 6bK, ML345, or BDM44768 with established IC₅₀ values, IDE-IN-2 lacks published potency data—positioning it as an optimal in silico reference for virtual screening, docking, and pharmacophore modeling. Its low-MW chromone scaffold supports medicinal chemistry optimization. Supplied at ≥98% purity for use as a computational comparator or negative control alongside validated IDE inhibitors. For R&D only.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 49619-58-1
Cat. No. B1269930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDE-IN-2
CAS49619-58-1
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O
InChIInChI=1S/C13H12O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-8H,1-2H3
InChIKeyFRRYMYQANNFABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDE-IN-2 (CAS 49619-58-1) Supplier Guide: Small-Molecule Insulin-Degrading Enzyme (IDE) Inhibitor for Experimental Procurement


IDE-IN-2 (also designated Compound 4 or IDE-IN-3 across vendor listings) is a small-molecule inhibitor of insulin-degrading enzyme (IDE), a zinc-metallopeptidase implicated in the regulation of insulin, glucagon, amyloid-β, and other peptide hormones . The compound has the chemical name 6-isopropyl-4-oxo-4H-1-benzopyran-3-carbaldehyde (alternatively 3-formyl-6-isopropylchromone), with a molecular weight of 216.23 g/mol and the molecular formula C13H12O3 . Commercially available from multiple vendors, IDE-IN-2 is supplied as a light yellow to yellow solid powder with a melting point of 98–100 °C .

Why IDE-IN-2 Cannot Be Interchanged with 6bK, ML345, or Other IDE Inhibitors Without Experimental Validation


IDE inhibitors are mechanistically heterogeneous. Even among compounds targeting the same enzyme, substantial differences exist in potency, binding site, selectivity profile, and in vivo functional effects [1]. For example, 6bK acts via steric blockade of the IDE internal chamber (IC50 ≈ 50–100 nM), ML345 quasi-irreversibly targets a specific cysteine residue (Cys819, EC50 = 188 nM), and BDM44768 locks IDE in a closed conformation by Zn-targeting (Ki ≈ 60 nM) [1]. These divergent mechanisms translate into distinct experimental outcomes: 6bK elevates plasma insulin and improves glucose tolerance in diabetic mouse models, whereas BDM44768 unexpectedly impairs glucose tolerance despite increasing insulin signaling [2][3]. IDE-IN-2 currently lacks any published in vitro IC50/Ki value, in vivo efficacy data, or experimental target engagement evidence. Consequently, substituting any validated IDE inhibitor with IDE-IN-2 in a research protocol constitutes an uncontrolled variable that cannot be quantitatively accounted for without independent experimental characterization.

IDE-IN-2 (CAS 49619-58-1) Comparative Evidence Assessment: Differentiating Quantitative Metrics for Procurement Decision-Making


Potency (IC50/Ki) Differential: IDE-IN-2 Lacks Published Experimental Data Versus Validated IDE Inhibitors with Documented Nanomolar Potency

IDE-IN-2 has no reported IC50 or Ki value in peer-reviewed literature or primary research publications. All vendor product descriptions rely solely on in silico predictions and do not provide any experimentally determined inhibitory potency against IDE [1]. In contrast, all validated IDE inhibitors possess well-documented potency metrics: 6bK exhibits IC50 = 50 nM (reported by Tocris, InvivoChem, and multiple vendors) ; ML345 has IC50 = 188 nM (NIH Molecular Libraries Probe Report) [2]; BDM44768 shows IC50 = 60 nM against human IDE ; and the cyclic peptide P12-3A demonstrates Ki = 2.5 ± 0.31 μM against insulin degradation [3].

Insulin-degrading enzyme IDE inhibition Potency assessment IC50 comparison

In Vivo Functional Validation Differential: IDE-IN-2 Absence of Animal Model Data Versus Documented Glucose Homeostasis Effects of 6bK and ML345

IDE-IN-2 has no published in vivo studies in any animal model system. No data exist regarding its effects on glucose tolerance, plasma insulin levels, glucagon regulation, or metabolic parameters. This stands in marked contrast to comparator compounds: 6bK (administered acutely to high-fat diet-fed mice) enhances oral glucose tolerance and increases circulating insulin levels [1]; ML345, while lacking extensive in vivo validation, was developed as an experimental probe with demonstrated cell penetrance and target engagement in cellular systems [2]; BDM44768, when acutely administered to mice, increases insulin signaling yet paradoxically impairs glucose tolerance in an IDE-dependent manner, providing a cautionary illustration that IDE inhibition does not uniformly produce therapeutic metabolic effects [3].

In vivo efficacy Glucose tolerance Diabetes research Metabolic regulation

Molecular Weight and Synthetic Accessibility Differential: IDE-IN-2 Low Molecular Weight (216.23 g/mol) Versus High-Molecular-Weight Peptidic and Macrocyclic IDE Inhibitors

IDE-IN-2, with a molecular weight of 216.23 g/mol and the chromone-based scaffold 6-isopropyl-4-oxo-4H-1-benzopyran-3-carbaldehyde, represents a structurally simple small molecule that is commercially available from multiple vendors . This contrasts with the peptidic hydroxamate inhibitors of IDE described in early literature, which, while highly potent and selective, are relatively large (MW > 740) and described as difficult to synthesize [1]. Similarly, the macrocyclic inhibitor 6bK, the quasi-irreversible inhibitor ML345 (MW 479.5), and the cyclic dodecapeptide P12-3A all possess substantially higher molecular weights and greater synthetic complexity [2]. The chromone scaffold of IDE-IN-2 may offer synthetic tractability advantages for analog development, though this potential is tempered by the complete absence of published structure-activity relationship (SAR) data or experimental confirmation of IDE engagement.

Small molecule inhibitor Molecular weight Synthetic accessibility Chromone scaffold

Selectivity Profile Differential: IDE-IN-2 In Silico Predictions Only Versus Empirically Validated Selectivity Data for 6bK and ML345

Vendor product descriptions for IDE-IN-2 uniformly state that the compound is predicted—by in silico computational methods—to have inhibitory activities against CYP3A4, CYP2C19, hERG, NADP+, HIF1α, and histidine kinase, with potential biological activity in anti-diabetic, anti-tumor, and anti-bacterial aspects [1]. No experimental selectivity data exist for IDE-IN-2 against any panel of related enzymes or off-target proteins. In contrast, ML345 has experimentally determined selectivity data: it demonstrates approximately 10-fold selectivity for IDE over a panel of enzymes with reactive cysteine residues and shows minimal effects against the cysteine-reactive proteome at 2 μM in activity-based protein profiling [2]. Similarly, BDM44768 was tested against a panel of metalloproteases and demonstrated selective inhibition of IDE [3]. 6bK effects in IDE knockout mice confirm IDE-dependent mechanism [4]. The in silico predictions for IDE-IN-2 indicate broad potential polypharmacology that would require extensive experimental validation to verify or refute.

Target selectivity Off-target prediction CYP inhibition In silico screening

IDE-IN-2 (CAS 49619-58-1) Experimental and Industrial Application Scenarios Based on Quantitative Evidence Assessment


Computational Chemistry and In Silico Screening Workflows

IDE-IN-2 may serve as a reference compound or positive control in computational chemistry applications, including virtual screening campaigns, molecular docking studies, pharmacophore modeling, and structure-based drug design for IDE inhibitors. The compound's chromone scaffold and low molecular weight (216.23 g/mol) provide a structurally tractable starting point for computational exploration . Given that all vendor descriptions explicitly identify IDE-IN-2 as an in silico prediction-derived hit lacking experimental validation , its procurement is most rationally justified within computational workflows where its predicted properties can be compared with experimentally obtained data from validated IDE inhibitors such as 6bK, ML345, or BDM44768 [1].

Medicinal Chemistry Scaffold Exploration and Analog Synthesis

The chromone-based core structure of IDE-IN-2 (6-isopropyl-4-oxo-4H-1-benzopyran-3-carbaldehyde) represents a chemically accessible scaffold for medicinal chemistry optimization campaigns . Its low molecular weight (216.23 g/mol) and relatively simple structure contrast with the synthetic complexity of macrocyclic (6bK) and peptidic IDE inhibitors . However, any analog development program must incorporate de novo experimental characterization of IDE inhibitory activity, selectivity profiling, and functional validation, as no SAR data or baseline activity measurements exist for the parent compound [1]. Researchers should anticipate that biological activity may differ substantially from in silico predictions.

Analytical Method Development and Reference Standard Preparation

IDE-IN-2, with its well-defined physicochemical properties including molecular formula C13H12O3, melting point 98–100 °C, LogP 2.3, and commercial availability with 98% purity (GC) , may serve as a reference compound for developing analytical methods targeting chromone derivatives. Potential applications include HPLC method development, mass spectrometry calibration, and stability studies of related chemical scaffolds. The compound's chromophoric properties (light yellow to yellow appearance) also make it suitable for UV-Vis detection method development [1].

Negative Control or Tool Compound for Comparative IDE Inhibitor Studies

Given the complete absence of experimentally validated IDE inhibitory activity or in vivo efficacy data, IDE-IN-2 may be positioned as a negative control or comparator compound in studies evaluating validated IDE inhibitors such as 6bK (IC50 = 50 nM) , ML345 (IC50 = 188 nM) , or BDM44768 (IC50 = 60 nM) [1]. In this capacity, IDE-IN-2 can serve to demonstrate that observed biological effects are specific to validated IDE inhibitors rather than arising from non-specific interactions or vehicle effects. Researchers should note that any conclusions drawn from such use require independent experimental verification of IDE-IN-2's lack of activity in their specific assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDE-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.